5-p-Tolyl-1H-pyrrole-2-carboxylic acid

Description

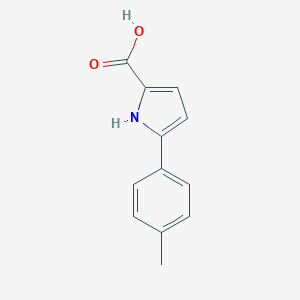

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-2-4-9(5-3-8)10-6-7-11(13-10)12(14)15/h2-7,13H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGAOFSHCGOMMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349422 | |

| Record name | 5-p-Tolyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131172-59-3 | |

| Record name | 5-(4-Methylphenyl)-1H-pyrrole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131172-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-p-Tolyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-p-Tolyl-1H-pyrrole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-p-Tolyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrrole scaffold is a core structural motif in numerous biologically active molecules, and the presence of the p-tolyl and carboxylic acid functionalities offers opportunities for diverse chemical modifications, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of a feasible synthetic route to this compound, focusing on the Paal-Knorr pyrrole synthesis, a classic and versatile method for the construction of the pyrrole ring.[1][2][3]

Core Synthesis Pathway: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process:

-

Paal-Knorr Cyclization: The initial step involves the condensation of a suitable 1,4-dicarbonyl compound with p-toluidine to form the corresponding pyrrole ester. A suitable starting material for this reaction is ethyl 2,5-dioxohexanoate.

-

Ester Hydrolysis: The resulting ethyl 5-p-tolyl-1H-pyrrole-2-carboxylate is then hydrolyzed under basic conditions to yield the target carboxylic acid.

This synthetic strategy is illustrated in the workflow diagram below.

References

Physicochemical properties of 5-p-Tolyl-1H-pyrrole-2-carboxylic acid

An In-depth Technical Guide on the Physicochemical Properties of 5-p-Tolyl-1H-pyrrole-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide summarizes key quantitative data, outlines relevant experimental protocols, and visualizes potential mechanisms of action based on related chemical structures.

Chemical Identity and Structure

This compound, with the CAS Number 131172-59-3, is a heterocyclic compound featuring a pyrrole ring substituted with a p-tolyl group at the 5-position and a carboxylic acid group at the 2-position.[1][2][3] Its chemical structure and identity are fundamental to understanding its reactivity and biological interactions.

-

IUPAC Name: 5-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid[2]

-

Synonyms: 5-(p-Tolyl)-1H-pyrrole-2-carboxylic acid, 5-(4-Methylphenyl)pyrrole-2-carboxylic acid[1][4]

-

Canonical SMILES: CC1=CC=C(C=C1)C2=CC=C(N2)C(=O)O[2]

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the available quantitative data for this compound. It is important to note that several of these values are predicted through computational models.

| Property | Value | Source |

| Boiling Point | 451.4 ± 33.0 °C (Predicted) | [5] |

| Density | 1.243 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 4.51 ± 0.10 (Predicted) | [5] |

| XLogP3 | 2.68830 | [6] |

| Physical State | Solid | [2] |

Experimental Protocols

Detailed experimental procedures for the synthesis and property determination of this specific molecule are not widely published. However, standard organic chemistry methodologies can be applied.

Synthesis Methodology: A General Approach

The synthesis of substituted pyrrole-2-carboxylic acids can often be achieved through variations of the Paal-Knorr pyrrole synthesis or other condensation reactions.[7] A plausible synthetic route for this compound is outlined below.

Caption: General workflow for the synthesis of this compound.

-

Paal-Knorr Condensation: A 1,4-dicarbonyl compound, such as 1-(p-tolyl)-1,4-butanedione, is reacted with ammonia or an ammonium salt under heat, often with an acid catalyst. This cyclization and dehydration reaction forms the pyrrole ring.

-

Purification: The crude product, 5-(p-tolyl)-1H-pyrrole, is purified from the reaction mixture, typically through extraction and recrystallization or chromatography.

-

Carboxylation: The purified pyrrole intermediate undergoes a carboxylation reaction. This can be achieved through various methods, such as a modified Kolbe-Schmitt reaction, to introduce the carboxylic acid group at the C2 position, yielding the final product.

Determination of Physicochemical Properties

-

Melting Point: The melting point can be determined using a standard melting point apparatus. A small, powdered sample is packed into a capillary tube and heated slowly. The temperature range over which the sample melts is recorded.

-

pKa Determination: The acid dissociation constant (pKa) can be measured via potentiometric titration. The compound is dissolved in a suitable solvent (e.g., a water-alcohol mixture) and titrated with a standardized solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the resulting titration curve.

-

LogP (Partition Coefficient): The octanol-water partition coefficient (LogP), a measure of lipophilicity, can be determined using the shake-flask method. A solution of the compound is prepared in a biphasic system of n-octanol and water. The system is agitated until equilibrium is reached, and the concentration of the compound in each phase is measured (e.g., by UV-Vis spectroscopy). The ratio of the concentrations yields the partition coefficient.

Biological Context and Potential Mechanisms of Action

While specific biological data for this compound is limited, the pyrrole scaffold is present in numerous compounds with significant biological activity, including antibacterial, antifungal, and anticancer properties.[8] Inferences can be drawn from structurally similar molecules.

Potential Inhibition of Cytochrome P450 Enzymes

A related compound, 3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid, has been identified as an inhibitor of Cytochrome P450 1A2 (CYP1A2).[9] CYP enzymes are crucial for the metabolism of many drugs. Inhibition of these enzymes can lead to significant drug-drug interactions. It is plausible that this compound could exhibit similar inhibitory activity.

Caption: Conceptual diagram of potential CYP1A2 enzyme inhibition.

Potential as a Quorum Sensing Inhibitor

The structurally related molecule 1H-pyrrole-2,5-dicarboxylic acid has demonstrated quorum sensing (QS) inhibitory activity against the pathogenic bacterium Pseudomonas aeruginosa.[10] QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation.[10] Inhibition of QS is a promising anti-virulence strategy that may not exert the same selective pressure as traditional antibiotics. The diagram below illustrates the key QS pathways in P. aeruginosa and the potential points of inhibition.

Caption: Potential inhibition of P. aeruginosa quorum sensing pathways.

Conclusion

This compound is a heterocyclic compound with predicted physicochemical properties that make it a candidate for further investigation in medicinal chemistry. While experimental data on this specific molecule is sparse, its structural similarity to known bioactive compounds, such as enzyme inhibitors and quorum sensing modulators, suggests several promising avenues for future research. The protocols and conceptual pathways outlined in this guide provide a foundational framework for scientists aiming to synthesize, characterize, and evaluate the biological potential of this and related molecules.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 5-(p-Tolyl)-1H-pyrrole-2-carboxylic acid | 131172-59-3 [sigmaaldrich.com]

- 4. 5-P-TOLYL-1 H-PYRROLE-2-CARBOXYLIC ACID CAS#: 131172-59-3 [amp.chemicalbook.com]

- 5. 5-P-TOLYL-1 H-PYRROLE-2-CARBOXYLIC ACID CAS#: 131172-59-3 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. Pyrrole synthesis [organic-chemistry.org]

- 8. scispace.com [scispace.com]

- 9. Buy 3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid [smolecule.com]

- 10. Frontiers | 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa [frontiersin.org]

Elucidation of the Molecular Architecture: A Technical Guide to 5-p-Tolyl-1H-pyrrole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 5-p-Tolyl-1H-pyrrole-2-carboxylic acid, a substituted pyrrole derivative of interest in medicinal chemistry and materials science. This document outlines the key analytical data and methodologies required for its unambiguous identification and characterization, addressing the needs of researchers and professionals in drug development.

Molecular Structure and Properties

This compound possesses a core pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom. This core is substituted at the 5-position with a p-tolyl group (a toluene residue attached at the para-position) and at the 2-position with a carboxylic acid group.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol |

| CAS Number | 131172-59-3 |

| Appearance | Predicted to be a solid |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol |

Spectroscopic Data for Structure Elucidation

Due to the absence of publicly available experimental spectra for this compound, this section presents predicted spectroscopic data based on established computational models. These predictions serve as a valuable reference for researchers in identifying and characterizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet | 1H | -COOH |

| ~11.5 | Singlet | 1H | N-H |

| ~7.6 | Doublet | 2H | Aromatic C-H (Tolyl) |

| ~7.2 | Doublet | 2H | Aromatic C-H (Tolyl) |

| ~6.9 | Doublet | 1H | Pyrrole C-H (H3) |

| ~6.2 | Doublet | 1H | Pyrrole C-H (H4) |

| ~2.3 | Singlet | 3H | -CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | -COOH |

| ~140 | Aromatic C (Tolyl, C-CH₃) |

| ~138 | Pyrrole C (C5) |

| ~130 | Aromatic C-H (Tolyl) |

| ~129 | Aromatic C (Tolyl, C-Pyrrole) |

| ~126 | Aromatic C-H (Tolyl) |

| ~122 | Pyrrole C (C2) |

| ~115 | Pyrrole C-H (C3) |

| ~108 | Pyrrole C-H (C4) |

| ~21 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~3300 | Medium | N-H stretch |

| ~1680 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1500 | Medium | C=C stretch (Aromatic rings) |

| ~1450 | Medium | C-H bend (Alkyl) |

| ~1250 | Medium | C-O stretch |

| ~820 | Strong | C-H bend (para-disubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 201 | [M]⁺, Molecular ion |

| 184 | [M - OH]⁺ |

| 156 | [M - COOH]⁺ |

| 115 | [C₉H₇]⁺ (Tolyl-cyclopropenyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following section details a plausible synthetic route for this compound based on the well-established Paal-Knorr pyrrole synthesis.

Synthesis of this compound via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a robust method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.

Reaction Scheme:

Step 1: Synthesis of the 1,4-dicarbonyl precursor (e.g., Ethyl 2-formyl-5-(p-tolyl)-5-oxopentanoate)

This precursor can be synthesized through various organic reactions, for instance, via a Stetter reaction between p-tolualdehyde and an appropriate Michael acceptor.

Step 2: Cyclization to the Pyrrole Ring

-

Reagents: 1,4-dicarbonyl precursor, ammonium acetate, glacial acetic acid.

-

Procedure:

-

Dissolve the 1,4-dicarbonyl precursor (1 equivalent) in glacial acetic acid.

-

Add ammonium acetate (1.5 equivalents).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with water and a small amount of cold ethanol.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure ester of the target compound.

-

Step 3: Hydrolysis of the Ester

-

Reagents: The synthesized pyrrole ester, sodium hydroxide (or potassium hydroxide), ethanol, water.

-

Procedure:

-

Dissolve the pyrrole ester in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (2-3 equivalents).

-

Reflux the mixture for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the aqueous solution with water and acidify with dilute hydrochloric acid (e.g., 2M HCl) until the pH is acidic.

-

Collect the precipitated this compound by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

-

Characterization Workflow

The following diagram illustrates the typical workflow for the characterization of the synthesized compound.

Potential Biological Significance and Signaling Pathways

While specific biological activities for this compound have not been extensively reported, many 5-aryl-pyrrole derivatives are known to exhibit a range of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities. These activities often stem from their ability to interact with various cellular signaling pathways.

The diagram below illustrates a hypothetical signaling pathway that could be modulated by a 5-aryl-pyrrole derivative, leading to an anti-inflammatory response. This is a generalized representation and would require experimental validation for the specific compound.

This guide provides a foundational understanding of the structural elucidation of this compound. The presented data and protocols are intended to facilitate further research and development involving this and related compounds. Experimental verification of the predicted data is essential for definitive structural confirmation.

Spectroscopic Data for 5-p-Tolyl-1H-pyrrole-2-carboxylic acid: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-p-Tolyl-1H-pyrrole-2-carboxylic acid. Due to the limited availability of published experimental data for this specific compound, this document presents a detailed analysis of the spectroscopic characteristics of the parent compound, pyrrole-2-carboxylic acid , as a closely related model. The expected influences of the p-tolyl substituent on the spectra are also discussed to provide a predictive framework for the target molecule.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for pyrrole-2-carboxylic acid. These values serve as a baseline for the interpretation of the spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data for Pyrrole-2-carboxylic Acid

| Chemical Shift (ppm) | Multiplicity | Assignment | Expected Shift in this compound |

| ~12.2 | br s | -COOH | Similar |

| ~11.7 | br s | N-H | Similar |

| ~6.97 | m | H5 | Likely a doublet, shifted downfield |

| ~6.75 | m | H3 | Doublet |

| ~6.15 | m | H4 | Doublet of doublets |

Solvent: DMSO-d₆

¹³C NMR Data for Pyrrole-2-carboxylic Acid

| Chemical Shift (ppm) | Assignment | Expected Shift in this compound |

| ~162.0 | -COOH | Similar |

| ~129.0 | C2 | Similar |

| ~122.0 | C5 | Significantly downfield shifted (quaternary) |

| ~115.0 | C3 | Similar |

| ~109.0 | C4 | Similar |

Solvent: DMSO-d₆

Expected Influence of the p-Tolyl Group:

The introduction of a p-tolyl group at the C5 position of the pyrrole ring is expected to introduce the following features in the NMR spectra of this compound:

-

¹H NMR:

-

Two doublets in the aromatic region (7.0-8.0 ppm) corresponding to the A₂B₂ system of the p-substituted benzene ring.

-

A singlet around 2.3-2.4 ppm for the methyl (-CH₃) protons of the tolyl group.

-

The pyrrole protons (H3 and H4) will appear as doublets. The H5 proton is absent.

-

-

¹³C NMR:

-

Four signals for the aromatic carbons of the tolyl group, with the ipso-carbon (attached to the pyrrole) and the para-carbon (with the methyl group) having distinct shifts.

-

A signal for the methyl carbon around 20-22 ppm.

-

The C5 of the pyrrole ring will be a quaternary carbon and will be shifted significantly downfield.

-

Infrared (IR) Spectroscopy

Key IR Absorptions for Pyrrole-2-carboxylic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment | Expected in this compound |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) | Yes |

| ~3290 | Medium | N-H stretch | Yes |

| ~1670 | Strong | C=O stretch (conjugated) | Yes |

| ~1600, ~1470 | Medium | C=C stretch (aromatic) | Yes, with additional bands for the tolyl ring |

| ~1280 | Medium | C-O stretch | Yes |

Expected Influence of the p-Tolyl Group:

The IR spectrum of this compound is expected to be very similar to that of pyrrole-2-carboxylic acid, with the addition of characteristic bands for the p-substituted benzene ring, including C-H stretching around 3100-3000 cm⁻¹, and C=C stretching in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Key Mass Fragments for Pyrrole-2-carboxylic Acid

| m/z | Interpretation | Expected in this compound |

| 111 | Molecular ion [M]⁺ | 201 [M]⁺ |

| 94 | [M - OH]⁺ | 184 [M - OH]⁺ |

| 66 | [M - COOH]⁺, Pyrrole radical cation | 156 [M - COOH]⁺, 5-p-Tolylpyrrole radical cation |

Expected Fragmentation for this compound:

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 201. Key fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 156, and potentially the loss of a hydroxyl radical (-OH, 17 Da) to give a fragment at m/z 184. Further fragmentation of the tolyl group (e.g., loss of a methyl radical) might also be observed.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the sample (pyrrole-2-carboxylic acid or its derivative) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

-

¹H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-15 ppm, a relaxation delay of 1-5 seconds, and a pulse angle of 30-90 degrees.

-

¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is usually required compared to ¹H NMR. Typical parameters include a spectral width of 0-200 ppm and a relaxation delay of 2-10 seconds.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, the KBr pellet method can be used, where a small amount of the sample is ground with potassium bromide and pressed into a thin, transparent disk.

Instrumentation and Data Acquisition: IR spectra are recorded on a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation and Data Acquisition: Mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a mass analyzer such as a time-of-flight (TOF) or quadrupole instrument. The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass analyzer is scanned over a relevant mass-to-charge (m/z) range to detect the molecular ion and its fragment ions.

Workflow Diagram

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

The Biological Versatility of 5-p-Tolyl-1H-pyrrole-2-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide delves into the therapeutic potential of a specific class of these compounds: 5-p-Tolyl-1H-pyrrole-2-carboxylic acid derivatives. While direct and extensive research on this exact scaffold is emerging, this document consolidates available data on its biological activities, with a primary focus on anticancer, antibacterial, and anti-inflammatory properties. Data from closely related analogs, particularly pyrazole derivatives sharing the '5-p-tolyl' substitution, are included to provide a broader perspective on the potential of this chemical space.

Anticancer Activity

Derivatives of the pyrrole and structurally similar pyrazole cores have demonstrated significant potential as anticancer agents. The presence of a p-tolyl group at the 5-position appears to be a favorable substitution for cytotoxic activity.

In Vitro Cytotoxicity Data

While specific data for this compound derivatives is limited in publicly available literature, studies on structurally related 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides have shown potent antiproliferative activity against a panel of human cancer cell lines.[1][2] These findings suggest that the 5-p-tolyl moiety is a key contributor to the observed cytotoxicity.

| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |

| 4j | 2-chloro-4-pyridinyl amide | Huh7 (Liver Carcinoma) | 1.6 | [1][2] |

| MCF7 (Breast Cancer) | 3.3 | [1][2] | ||

| HCT116 (Colon Carcinoma) | 1.1 | [1][2] |

Table 1: In Vitro Antiproliferative Activity of a 5-(p-tolyl)pyrazole Derivative.

Potential Mechanism of Action: Signaling Pathway Modulation

The anticancer activity of many heterocyclic compounds is often attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis. While the precise mechanisms for this compound derivatives are yet to be elucidated, plausible targets include the Mitogen-Activated Protein Kinase (MAPK) and NF-κB signaling pathways, which are frequently dysregulated in cancer.

Antibacterial Activity

Pyrrole-2-carboxylic acid derivatives have been investigated for their antibacterial properties, demonstrating activity against a range of bacterial strains. The mechanism of action often involves the inhibition of essential bacterial enzymes.

In Vitro Antibacterial Susceptibility

Studies on various substituted 1H-pyrrole-2-carboxylate derivatives have revealed promising antibacterial activity, particularly against Mycobacterium tuberculosis.

| Compound Class | Derivative Example | Target Organism | MIC | Reference |

| Pyrrole-2-carboxylate | ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 µg/mL | [3] |

| Pyrrolamide | 2-[4-[(3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxy-1-piperidyl]-4-(3-methyl-3H-1,2,4-triazol-5-yl)thiazole-5-carboxylic acid | Mycobacterium tuberculosis H37Rv | 0.03 µg/mL | [3] |

Table 2: In Vitro Antibacterial Activity of Substituted Pyrrole Derivatives.

Experimental Workflow for Antibacterial Screening

A typical workflow for assessing the antibacterial activity of novel compounds involves initial screening followed by quantitative determination of the minimum inhibitory concentration.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrrole derivatives has been explored, with a focus on the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

In Vitro COX Inhibition

Certain pyrrole carboxylic acid derivatives have been identified as potent inhibitors of COX-1 and COX-2 enzymes.

| Compound Class | Derivative Example | Enzyme | IC50 (µM) | Reference |

| Pyrrole Carboxylic Acid | Substituted 2-[3-(ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrole-1-yl] alkanoates | COX-1 | Varies | [4] |

| COX-2 | Varies | [4] |

Table 3: COX Inhibitory Activity of Pyrrole Carboxylic Acid Derivatives (Specific IC50 values are compound-dependent).

Mechanism of Action: NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of the inflammatory response. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs. It is plausible that this compound derivatives could exert their anti-inflammatory effects through modulation of NF-κB activation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological findings. Below are summarized protocols for the key assays discussed.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antibacterial Susceptibility: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes and the test compounds at various concentrations.

-

Reaction Initiation: In a 96-well plate, mix the enzyme, a chromogenic substrate, and the test compound. Initiate the reaction by adding arachidonic acid.

-

Incubation: Incubate the plate at room temperature for a specified time.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) to quantify the amount of product formed.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The available evidence, primarily from structurally related analogs, suggests that this compound derivatives represent a promising scaffold for the development of new therapeutic agents, particularly in the areas of oncology, infectious diseases, and inflammation. The consistent appearance of potent biological activity in compounds containing the 5-p-tolyl moiety warrants a more focused investigation into this specific chemical series.

Future research should prioritize the synthesis and systematic biological evaluation of a library of this compound derivatives, including amides and esters. Elucidating the structure-activity relationships (SAR) will be crucial for optimizing potency and selectivity. Furthermore, detailed mechanistic studies are required to identify the specific molecular targets and signaling pathways modulated by these compounds. Such efforts will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 5-p-Tolyl-1H-pyrrole-2-carboxylic acid: An In-depth Technical Guide

Disclaimer: Scientific literature available as of December 2025 does not contain specific biological activity or therapeutic target data for 5-p-Tolyl-1H-pyrrole-2-carboxylic acid. This guide will therefore focus on the most closely related analogue, 5-phenyl-1H-pyrrole-2-carboxylic acid, to infer potential therapeutic applications. The addition of a para-methyl group on the phenyl ring of the title compound may influence its potency and selectivity, a factor to be considered in future research.

Introduction

Pyrrole-2-carboxylic acid derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This guide explores the potential therapeutic targets of this compound by examining the established activities of its close structural analogue, 5-phenyl-1H-pyrrole-2-carboxylic acid. Recent research has identified the Keap1-Nrf2 signaling pathway as a key target for this class of molecules, suggesting a promising role in the treatment of conditions characterized by oxidative stress, such as acute lung injury.

Core Therapeutic Target: The Keap1-Nrf2 Pathway

The primary therapeutic target identified for the closely related 5-phenyl-1H-pyrrole-2-carboxylic acid is the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] This pathway is a critical regulator of cellular defense mechanisms against oxidative and electrophilic stress.

Under normal conditions, Keap1 acts as a negative regulator of Nrf2, targeting it for ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or inhibitors of the Keap1-Nrf2 interaction, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding event initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

5-phenyl-1H-pyrrole-2-carboxylic acid derivatives have been shown to function as inhibitors of the Keap1-Nrf2 protein-protein interaction.[1] By binding to Keap1, these compounds prevent the degradation of Nrf2, leading to its accumulation and the subsequent activation of the ARE-mediated antioxidant response.[1]

Signaling Pathway Diagram

Caption: Keap1-Nrf2 signaling pathway and the inhibitory action of 5-phenyl-1H-pyrrole-2-carboxylic acid.

Quantitative Data for 5-phenyl-1H-pyrrole-2-carboxylic acid Derivatives

The following table summarizes the binding affinity of a lead compound and its optimized derivative for Keap1, demonstrating the potential for potent inhibition of the Keap1-Nrf2 interaction.

| Compound | Structure | Binding Affinity (KD2) to Keap1 | Reference |

| Initial Hit Compound (3) | 5-phenyl-1H-pyrrole-2-carboxylic acid | 5090 nM | [1] |

| Optimized Compound (19) | Modified 5-phenyl-1H-pyrrole-2-carboxylic acid | 42.2 nM | [1] |

Potential Anticancer Activity

While direct evidence for this compound is lacking, research on structurally related pyrazole derivatives suggests potential anticancer activity. A series of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid were synthesized and evaluated for their antiproliferative activities against several human cancer cell lines.[2][3] It is important to note the structural differences, namely the pyrazole core and the N-quinolinyl substitution, which will significantly impact the biological activity.

Quantitative Anticancer Activity Data for a Structurally Related Pyrazole Derivative

The table below presents the IC50 values for the most promising compound from this related series.

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound 4j | Huh7 (Liver Carcinoma) | 1.6 | Apoptotic cell death induction, cell cycle arrest at SubG1/G1 phase | [2][3] |

| MCF7 (Breast Carcinoma) | 3.3 | Apoptotic cell death induction, cell cycle arrest at SubG1/G1 phase | [2][3] | |

| HCT116 (Colon Carcinoma) | 1.1 | Apoptotic cell death induction, cell cycle arrest at SubG1/G1 phase | [2][3] |

Proposed Anticancer Mechanism of Action

The investigated pyrazole analogue induced significant cell cycle arrest at the SubG1/G1 phase, which is indicative of apoptosis.[2][3] This suggests that related pyrrole compounds could potentially interfere with cell cycle progression and induce programmed cell death in cancer cells.

Caption: Proposed mechanism of anticancer activity for a structurally related pyrazole analogue.

Experimental Protocols

Keap1-Nrf2 Inhibition Assay

Objective: To determine the binding affinity of test compounds to the Keap1 protein.

Methodology: A competitive binding assay is employed. Recombinant Keap1 protein is incubated with a fluorescently labeled Nrf2-derived peptide and varying concentrations of the test compound. The degree of fluorescence polarization is measured, which is proportional to the amount of fluorescent peptide bound to Keap1. A decrease in fluorescence polarization indicates displacement of the labeled peptide by the test compound. The dissociation constant (KD) is then calculated from the resulting dose-response curve.[1]

Cell-Based Nrf2 Nuclear Translocation Assay

Objective: To assess the ability of test compounds to promote the translocation of Nrf2 to the nucleus in a cellular context.

Methodology: Human bronchial epithelial cells (BEAS-2B) are treated with the test compound. Following treatment, the cells are fixed and permeabilized. Immunofluorescence staining is performed using a primary antibody specific for Nrf2 and a fluorescently labeled secondary antibody. The subcellular localization of Nrf2 is then visualized and quantified using fluorescence microscopy. An increase in nuclear Nrf2 staining indicates successful pathway activation.[1]

In Vitro Antiproliferative Assay (for anticancer evaluation)

Objective: To determine the cytotoxic effects of test compounds on human cancer cell lines.

Methodology: The sulforhodamine B (SRB) assay is a common method. Cancer cells (e.g., Huh7, MCF7, HCT116) are seeded in 96-well plates and allowed to adhere. The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours). After incubation, the cells are fixed with trichloroacetic acid and stained with SRB dye, which binds to cellular proteins. The amount of bound dye is proportional to the number of viable cells. The absorbance is measured, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated.[2][3]

Caption: General experimental workflow for evaluating pyrrole-2-carboxylic acid derivatives.

Conclusion and Future Directions

While direct experimental data for this compound remains to be elucidated, the available information on its close structural analogues provides a strong rationale for investigating its therapeutic potential. The Keap1-Nrf2 pathway stands out as a highly probable and promising target, suggesting applications in diseases with an underlying oxidative stress component, such as acute lung injury, chronic obstructive pulmonary disease, and neurodegenerative disorders. Furthermore, the potential for anticancer activity, as hinted at by related pyrazole structures, warrants further investigation.

Future research should focus on the synthesis and direct biological evaluation of this compound. Key studies would include:

-

In vitro binding assays to confirm its affinity for Keap1.

-

Cell-based assays to quantify its ability to activate the Nrf2 pathway and its downstream targets.

-

Broad-panel anticancer screening to identify any potential antiproliferative activity.

-

Pharmacokinetic and in vivo efficacy studies in relevant disease models to establish its therapeutic potential.

The presence of the para-methyl group on the phenyl ring, in comparison to the studied 5-phenyl derivative, may enhance lipophilicity and potentially alter the binding orientation and affinity for its targets. These structure-activity relationships will be a critical aspect of future investigations into this promising compound.

References

- 1. Discovery of novel 5-phenyl-1H-pyrrole-2-carboxylic acids as Keap1-Nrf2 inhibitors for acute lung injury treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 5-p-Tolyl-1H-pyrrole-2-carboxylic Acid Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico approach for investigating the potential biological interactions of 5-p-Tolyl-1H-pyrrole-2-carboxylic acid. Due to the limited specific experimental data available for this compound, this document serves as a methodological whitepaper, detailing a strategic workflow for virtual screening, molecular docking, and molecular dynamics simulations against plausible protein targets. The selection of these targets is informed by the known biological activities of structurally related pyrrole derivatives, which have shown promise in areas such as infectious diseases, neurological disorders, and oncology. This guide provides detailed hypothetical protocols and data presentation formats to serve as a blueprint for future computational and experimental studies on this molecule.

Introduction

Pyrrole-based compounds are a prominent class of heterocyclic molecules with a wide spectrum of biological activities, forming the core scaffold of numerous natural products and synthetic drugs.[1] Derivatives of pyrrole have been reported to exhibit diverse pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. The subject of this guide, this compound, is a synthetic pyrrole derivative. While specific biological data for this compound is scarce, its structural similarity to other bioactive pyrroles suggests it may interact with various protein targets of therapeutic relevance.

This guide proposes a systematic in silico evaluation of this compound to elucidate its potential mechanisms of action and identify promising biological targets for further experimental validation. The workflow described herein is designed to be a practical resource for researchers initiating computational drug discovery projects.

Potential Biological Targets

Based on the activities of analogous compounds, the following protein families are proposed as primary targets for the in silico investigation of this compound:

-

Mycobacterial Membrane Protein Large 3 (MmpL3): A crucial transporter in mycobacteria, making it a key target for anti-tuberculosis drug development.[2][3][4][5][6]

-

Monoamine Oxidase A (MAO-A): An enzyme involved in the metabolism of neurotransmitters, and a target for antidepressants and neuroprotective agents.[7][8][9][10][11][12]

-

Penicillin-Binding Proteins (PBPs): Essential for bacterial cell wall synthesis, these are the primary targets for β-lactam antibiotics.[13][14][15][16][17]

-

Cytochrome P450 1A2 (CYP1A2): A key enzyme in drug metabolism, inhibition of which can lead to drug-drug interactions.[18][19][20][21][22]

In Silico Modeling Workflow

The proposed computational workflow is designed to systematically evaluate the interaction of this compound with the selected protein targets.

Ligand and Protein Preparation

Ligand Preparation:

-

The 2D structure of this compound will be sketched using a molecular editor such as ChemDraw or MarvinSketch.

-

The 2D structure will be converted to a 3D conformation.

-

Energy minimization of the 3D structure will be performed using a suitable force field (e.g., MMFF94).

-

Appropriate protonation states at physiological pH (7.4) will be assigned.

Protein Preparation:

-

The 3D crystal structures of the target proteins will be retrieved from the Protein Data Bank (PDB). Representative PDB IDs include:

-

The protein structures will be prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction.

-

Hydrogen atoms will be added, and protonation states of ionizable residues will be assigned.

-

The protein structures will be energy minimized to relieve any steric clashes.

Molecular Docking

Molecular docking will be performed to predict the preferred binding orientation of this compound within the active site of the target proteins.

Protocol:

-

Binding Site Definition: The binding site will be defined based on the location of the co-crystallized ligand in the PDB structure or through binding pocket prediction algorithms.

-

Docking Algorithm: A suitable docking program such as AutoDock Vina, Glide, or GOLD will be used.[23][24][25][26] These programs employ different search algorithms (e.g., genetic algorithm, Monte Carlo) to explore the conformational space of the ligand within the binding site.

-

Scoring Function: The generated poses will be ranked using a scoring function that estimates the binding affinity (e.g., docking score, GlideScore). The top-ranked poses will be selected for further analysis.

Molecular Dynamics (MD) Simulations

MD simulations will be conducted to assess the stability of the predicted protein-ligand complexes and to gain insights into the dynamic nature of the interactions.

Protocol:

-

System Setup: The top-ranked docked complex will be placed in a periodic boundary box and solvated with an explicit water model (e.g., TIP3P). Counter-ions will be added to neutralize the system.

-

Force Field: A suitable force field for both the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF) will be assigned.

-

Equilibration: The system will be subjected to a series of energy minimization and equilibration steps (NVT and NPT ensembles) to relax the system and bring it to the desired temperature and pressure.

-

Production Run: A production MD simulation of sufficient length (e.g., 100 ns) will be performed.

-

Trajectory Analysis: The resulting trajectory will be analyzed to evaluate the stability of the complex (e.g., RMSD, RMSF), and to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

Hypothetical Data Presentation

The following tables illustrate how quantitative data from the in silico studies could be presented.

Table 1: Hypothetical Molecular Docking Results

| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, µM) | Key Interacting Residues |

| MmpL3 | 6AJH | -8.5 | 0.5 | Phe234, Gly238, Ile600 |

| MAO-A | 2Z5X | -7.9 | 1.2 | Tyr407, Tyr444, Phe208 |

| PBP2a | 7O4B | -6.5 | 15.8 | Ser403, Thr600, Ser462 |

| CYP1A2 | 2HI4 | -7.2 | 5.6 | Phe226, Gly316, Thr124 |

Table 2: Hypothetical Binding Free Energy Calculations from MD Simulations

| Protein-Ligand Complex | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Polar Solvation Energy (kcal/mol) | Non-Polar Solvation Energy (kcal/mol) | Total Binding Free Energy (ΔG_bind, kcal/mol) |

| MmpL3 - Ligand | -45.2 | -15.8 | 30.5 | -3.1 | -33.6 |

| MAO-A - Ligand | -38.9 | -20.1 | 25.7 | -2.5 | -35.8 |

| PBP2a - Ligand | -25.6 | -12.3 | 18.9 | -1.7 | -20.7 |

| CYP1A2 - Ligand | -32.1 | -18.5 | 22.4 | -2.1 | -30.3 |

Proposed Signaling Pathway

Based on the potential inhibition of MAO-A, this compound could modulate neurotransmitter levels, impacting downstream signaling pathways.

Generalized Experimental Protocols

To validate the in silico findings, the following experimental assays are recommended.

Enzyme Inhibition Assay (General Protocol)

-

Materials: Recombinant human MAO-A, a suitable substrate (e.g., kynuramine), a fluorometric plate reader, and this compound.

-

Procedure: a. Prepare a series of dilutions of the test compound. b. In a 96-well plate, add the enzyme, buffer, and the test compound or vehicle control. c. Pre-incubate the mixture at 37°C. d. Initiate the reaction by adding the substrate. e. Monitor the fluorescence increase over time, which corresponds to the product formation.

-

Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of the compound by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Susceptibility Testing (General Protocol)

-

Materials: Bacterial strains (e.g., Mycobacterium smegmatis, Staphylococcus aureus), appropriate growth medium, 96-well plates, and the test compound.

-

Procedure: a. Prepare a twofold serial dilution of the test compound in the growth medium in a 96-well plate. b. Inoculate each well with a standardized bacterial suspension. c. Include positive (bacteria with no compound) and negative (medium only) controls. d. Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).

-

Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This technical guide presents a comprehensive in silico strategy for the initial evaluation of this compound as a potential bioactive agent. By leveraging molecular docking and molecular dynamics simulations against a panel of rationally selected protein targets, this approach can efficiently generate hypotheses about the compound's mechanism of action and guide subsequent experimental validation. The provided workflow, data presentation formats, and generalized experimental protocols offer a robust framework for researchers in drug discovery to explore the therapeutic potential of novel chemical entities.

References

- 1. scispace.com [scispace.com]

- 2. rcsb.org [rcsb.org]

- 3. rcsb.org [rcsb.org]

- 4. Structures of the mycobacterial membrane protein MmpL3 reveal its mechanism of lipid transport - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. Recent advances in mycobacterial membrane protein Large 3 inhibitor drug design for mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rcsb.org [rcsb.org]

- 9. rcsb.org [rcsb.org]

- 10. Monoamine oxidase - Wikipedia [en.wikipedia.org]

- 11. Structure of human monoamine oxidase A at 2.2-Å resolution: The control of opening the entry for substrates/inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, in vitro and in silico evaluation of new pyrrole derivatives as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 14. rcsb.org [rcsb.org]

- 15. rcsb.org [rcsb.org]

- 16. researchgate.net [researchgate.net]

- 17. rcsb.org [rcsb.org]

- 18. rcsb.org [rcsb.org]

- 19. CYP1A2 - Wikipedia [en.wikipedia.org]

- 20. 2HI4: Crystal Structure of Human Microsomal P450 1A2 in complex with alpha-naphthoflavone [ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Buy 3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid [smolecule.com]

- 23. KBbox: Methods [kbbox.h-its.org]

- 24. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 25. m.youtube.com [m.youtube.com]

- 26. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

An In-depth Technical Guide to the Synthesis of 5-p-Tolyl-1H-pyrrole-2-carboxylic Acid: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-p-Tolyl-1H-pyrrole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The focus is on the requisite starting materials and detailed experimental protocols for the most established and efficient synthetic strategies.

Introduction

This compound is a substituted pyrrole derivative. The pyrrole ring is a fundamental structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. The strategic placement of the p-tolyl group at the 5-position and a carboxylic acid at the 2-position offers a scaffold for further chemical modification, making it a valuable building block in drug discovery and development. This guide will explore three principal and versatile methods for the synthesis of this target molecule: the Paal-Knorr synthesis, the Hantzsch synthesis, and the Barton-Zard synthesis. Each of these routes offers distinct advantages and requires a specific set of starting materials.

Synthetic Pathways and Starting Materials

The synthesis of this compound is typically achieved through a two-step process: the formation of a corresponding ester precursor, commonly ethyl 5-p-tolyl-1H-pyrrole-2-carboxylate, followed by its hydrolysis to the desired carboxylic acid.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and straightforward method for constructing the pyrrole ring, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[1][2] For the synthesis of the target molecule, the key starting material is a 1,4-dicarbonyl compound bearing a p-tolyl substituent.

Starting Materials:

-

Ethyl 2,5-dioxo-5-(p-tolyl)pentanoate: This 1,4-dicarbonyl keto-ester is the cornerstone of the Paal-Knorr approach for the target molecule.

-

Ammonia or an ammonia source (e.g., ammonium acetate): This provides the nitrogen atom for the pyrrole ring.

Reaction Scheme:

Figure 1: Paal-Knorr synthesis workflow.

Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is a multi-component reaction that involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[3] To achieve the desired substitution pattern of the target molecule, specific reactants are required.

Starting Materials:

-

Ethyl acetoacetate: A common β-ketoester used in this synthesis.

-

2-Bromo-1-(p-tolyl)ethan-1-one: An α-haloketone that introduces the p-tolyl group at the 5-position of the pyrrole ring.

-

Ethyl 2-chloroacetoacetate: An alternative α-haloketone that can be used.

-

Ammonia or a primary amine: The source of the nitrogen atom.

Reaction Scheme:

Figure 2: Hantzsch synthesis workflow.

Barton-Zard Pyrrole Synthesis

The Barton-Zard synthesis provides a powerful method for the preparation of pyrroles from the reaction of a nitroalkene and an isocyanoacetate. This approach is particularly useful for accessing pyrroles with a variety of substituents.

Starting Materials:

-

1-Methyl-4-(2-nitrovinyl)benzene: This nitroalkene is a key precursor, which can be synthesized from p-tolualdehyde and nitromethane.

-

Ethyl isocyanoacetate: This reagent provides the C2-carboxyethyl and N1-H functionalities of the pyrrole ring.

-

A non-nucleophilic base (e.g., DBU or t-BuOK): To facilitate the reaction.

Reaction Scheme:

Figure 3: Barton-Zard synthesis workflow.

Experimental Protocols

Detailed experimental procedures for the synthesis of the intermediate, ethyl 5-(p-tolyl)-1H-pyrrole-2-carboxylate, via the Barton-Zard approach and its subsequent hydrolysis are provided below.

Protocol 1: Synthesis of Ethyl 5-(p-tolyl)-1H-pyrrole-2-carboxylate (Barton-Zard Synthesis)

Materials:

-

1-Methyl-4-(2-nitrovinyl)benzene

-

Ethyl isocyanoacetate

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 1-methyl-4-(2-nitrovinyl)benzene (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add ethyl isocyanoacetate (1.1 eq) followed by the dropwise addition of DBU (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford ethyl 5-(p-tolyl)-1H-pyrrole-2-carboxylate.

Protocol 2: Hydrolysis of Ethyl 5-(p-tolyl)-1H-pyrrole-2-carboxylate

Materials:

-

Ethyl 5-(p-tolyl)-1H-pyrrole-2-carboxylate

-

Ethanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 2 M)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Diethyl ether

Procedure:

-

Dissolve ethyl 5-(p-tolyl)-1H-pyrrole-2-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

-

Add an aqueous solution of NaOH or KOH (excess, e.g., 5-10 eq) to the flask.

-

Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the progress by TLC until the starting material is consumed.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl.

-

Collect the resulting precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield this compound.

Data Presentation

The following table summarizes the key starting materials for each synthetic route. Quantitative data such as reaction yields are highly dependent on the specific reaction conditions and scale, and the values provided are representative.

| Synthetic Route | Starting Material 1 | Starting Material 2 | Starting Material 3 | Intermediate Product | Final Product | Representative Yield (%) |

| Paal-Knorr | Ethyl 2,5-dioxo-5-(p-tolyl)pentanoate | Ammonia/Ammonium Acetate | - | Ethyl 5-(p-tolyl)-1H-pyrrole-2-carboxylate | This compound | 60-75 |

| Hantzsch | Ethyl acetoacetate | 2-Bromo-1-(p-tolyl)ethan-1-one | Ammonia | Ethyl 5-(p-tolyl)-1H-pyrrole-2-carboxylate | This compound | 50-65 |

| Barton-Zard | 1-Methyl-4-(2-nitrovinyl)benzene | Ethyl isocyanoacetate | DBU | Ethyl 5-(p-tolyl)-1H-pyrrole-2-carboxylate | This compound | 70-85 |

Conclusion

The synthesis of this compound can be effectively achieved through several established synthetic methodologies. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the need to avoid certain reaction conditions. The Barton-Zard synthesis often provides a high-yielding and versatile approach. The detailed protocols and starting material information provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of this and related pyrrole-containing molecules for applications in drug discovery and materials science.

References

An In-Depth Technical Guide to the Mechanism of Paal-Knorr Pyrrole Synthesis with Aromatic Amines

For Researchers, Scientists, and Drug Development Professionals

The Paal-Knorr pyrrole synthesis, a cornerstone of heterocyclic chemistry since its discovery in the late 19th century, remains a highly relevant and versatile method for the construction of the pyrrole ring. This five-membered aromatic heterocycle is a ubiquitous scaffold in a vast array of pharmaceuticals, natural products, and advanced materials. The reaction's enduring appeal lies in its operational simplicity and the ready availability of the requisite starting materials: a 1,4-dicarbonyl compound and a primary amine or ammonia. This technical guide provides a detailed exploration of the Paal-Knorr pyrrole synthesis, with a specific focus on the mechanistic nuances when employing aromatic amines as the nitrogen source.

Core Mechanism: A Tale of Two Carbonyls and a Nucleophilic Nitrogen

The synthesis of pyrroles via the Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with a primary aromatic amine, typically in the presence of an acid catalyst.[1][2][3] The generally accepted mechanism, elucidated through seminal studies by V. Amarnath and corroborated by computational density functional theory (DFT) calculations, proceeds through a hemiaminal intermediate.[4][5] This pathway is favored over an alternative mechanism involving an enamine intermediate.

The reaction commences with the protonation of one of the carbonyl groups of the 1,4-dicarbonyl compound, enhancing its electrophilicity. The lone pair of the aromatic amine then performs a nucleophilic attack on this activated carbonyl, leading to the formation of a hemiaminal intermediate . This step is typically rapid and reversible.

The crucial, and often rate-determining, step of the reaction is the subsequent intramolecular cyclization.[6] The nitrogen atom of the hemiaminal attacks the second carbonyl group, forming a five-membered cyclic intermediate. This is followed by a series of dehydration steps, ultimately leading to the formation of the stable, aromatic pyrrole ring. The use of protic or Lewis acids facilitates these dehydration steps.[3]

It is noteworthy that the nature of the substituents on both the 1,4-dicarbonyl compound and the aromatic amine can significantly influence the reaction rate and yield. For instance, electron-donating groups on the aromatic amine can enhance its nucleophilicity, potentially accelerating the initial attack on the carbonyl group. Conversely, sterically hindered amines or dicarbonyls may react more slowly.

dot

Caption: The accepted mechanism of the Paal-Knorr pyrrole synthesis with aromatic amines.

Quantitative Data Summary

The efficiency of the Paal-Knorr synthesis is highly dependent on the specific substrates, catalyst, and reaction conditions employed. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Conventional Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole from 2,5-Hexanedione and Aniline

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Hydrochloric Acid (cat.) | Methanol | Reflux | 15 min | ~52 | [7] |

| Fe³⁺-montmorillonite | None (Solvent-free) | Room Temp. | 3 h | 95 | [1] |

| Zn²⁺-montmorillonite | None (Solvent-free) | Room Temp. | 5 h | 87 | [1] |

| Co²⁺-montmorillonite | None (Solvent-free) | Room Temp. | 5 h | 81 | [1] |

| Cu²⁺-montmorillonite | None (Solvent-free) | Room Temp. | 5 h | 76 | [1] |

| K10 montmorillonite | None (Solvent-free) | Room Temp. | 5 h | 72 | [1] |

| Iodine (I₂) | None (Solvent-free) | Room Temp. | - | High | [8] |

| Graphene Oxide | Various | 25 - 60 | 2 - 6 h | Up to 87 | [9] |

| CATAPAL 200 (Alumina) | None (Solvent-free) | 60 | 45 min | 96 | [10] |

Table 2: Microwave-Assisted Synthesis of N-Arylpyrroles

| 1,4-Dicarbonyl | Aromatic Amine | Catalyst/Additive | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 2,5-Hexanedione | Aniline | Acetic Acid | Ethanol | 80 | - | High | [4] |

| Substituted 1,4-diketones | Various aryl amines | Acetic Acid | Ethanol | 120-150 | 2 - 10 | 65 - 89 | [11][12] |

| 2,5-Hexanedione | 4-Bromoaniline | Salicylic Acid | None (Solvent-free) | - | 15 s | 92 | [11] |

| 2,5-Dimethoxytetrahydrofuran | Various amines | Mn(NO₃)₂·4H₂O | - | - | - | High | [11] |

Experimental Protocols

Providing detailed and reproducible experimental procedures is crucial for researchers. Below are representative protocols for both conventional and microwave-assisted Paal-Knorr synthesis of a common N-arylpyrrole.

Protocol 1: Microscale Synthesis of 2,5-Dimethyl-1-phenylpyrrole (Conventional Heating)

This protocol is adapted from a standard microscale laboratory procedure.[7]

Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using conventional heating.

Materials:

-

Aniline (186 mg, 2.0 mmol)

-

2,5-Hexanedione (228 mg, 2.0 mmol)

-

Methanol (0.5 mL)

-

Concentrated Hydrochloric Acid (1 drop)

-

0.5 M Hydrochloric Acid (5.0 mL)

-

Methanol/Water (9:1) mixture for recrystallization

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, combine aniline (186 mg), 2,5-hexanedione (228 mg), and methanol (0.5 mL).

-

Add one drop of concentrated hydrochloric acid to the mixture.

-

Heat the mixture at reflux for 15 minutes.

-

After the reflux period, cool the reaction mixture in an ice bath.

-

While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

-

Collect the resulting crystals by vacuum filtration.

-

Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.

dot

Caption: Experimental workflow for the conventional synthesis of 2,5-dimethyl-1-phenylpyrrole.

Protocol 2: Microwave-Assisted Synthesis of Substituted N-Arylpyrroles

This protocol provides a general procedure for the rapid synthesis of N-arylpyrroles using microwave irradiation.[4][11]

Objective: To synthesize a substituted N-arylpyrrole via a microwave-assisted Paal-Knorr cyclization.

Materials:

-

Substituted 1,4-diketone (1.0 equivalent)

-

Primary aryl amine (1.1 - 3 equivalents)

-

Glacial Acetic Acid (catalytic amount, e.g., 40 µL for a 0.04 mmol scale)

-

Ethanol (as solvent, e.g., 400 µL for a 0.04 mmol scale)

Procedure:

-

In a microwave-safe vial, add a solution of the 1,4-diketone in ethanol.

-

Add glacial acetic acid and the primary aryl amine to the vial.

-

Seal the microwave vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 80-150 °C). The initial power is typically high to rapidly reach the target temperature, after which it is reduced to maintain the temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Partition the mixture between water and an appropriate organic solvent (e.g., ethyl acetate).

-

Extract the aqueous phase multiple times with the organic solvent.

-

Combine the organic phases, wash with brine, and dry over a suitable drying agent (e.g., magnesium sulfate).

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired substituted N-arylpyrrole.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. rgmcet.edu.in [rgmcet.edu.in]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]

- 11. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

- 12. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]

Characterizing the Physicochemical Properties of 5-p-Tolyl-1H-pyrrole-2-carboxylic Acid: A Technical Guide to Solubility and Stability Analysis

For Immediate Release

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the solubility and stability of the compound 5-p-Tolyl-1H-pyrrole-2-carboxylic acid. While specific experimental data for this compound is not publicly available, this document outlines the standardized methodologies and data presentation formats necessary for its thorough physicochemical characterization. Adherence to these protocols will ensure the generation of robust and reliable data crucial for advancing preclinical and pharmaceutical development.

Introduction

This compound is a pyrrole derivative with potential applications in medicinal chemistry and materials science.[1][2][3][4] A comprehensive understanding of its solubility and stability is a prerequisite for its development in any formulation or application. This guide details the necessary experimental procedures to determine these critical parameters.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following sections describe a systematic approach to quantifying the solubility of this compound in various relevant media.

Experimental Protocol: Equilibrium Solubility Measurement

The equilibrium solubility of this compound should be determined in a range of solvents relevant to pharmaceutical formulation and biological systems. A common and reliable method is the shake-flask method.[5][6]

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, propylene glycol, etc.).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Collect a clear aliquot of the supernatant, taking care to avoid any undissolved solid. The sample should be immediately filtered through a suitable syringe filter (e.g., 0.22 µm).

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Data Presentation: Solubility Profile

The quantitative solubility data should be summarized in a clear and structured table for easy comparison.

| Solvent System | Temperature (°C) | pH (for aqueous systems) | Solubility (mg/mL) |

| Purified Water | 25 | Data to be determined | |

| Purified Water | 37 | Data to be determined | |

| 0.1 N HCl | 37 | 1.2 | Data to be determined |

| PBS | 37 | 6.8 | Data to be determined |

| PBS | 37 | 7.4 | Data to be determined |

| Ethanol | 25 | Data to be determined | |

| Propylene Glycol | 25 | Data to be determined | |

| DMSO | 25 | Data to be determined |

Visualization: Solubility Determination Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the equilibrium solubility of the compound.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment

Evaluating the chemical stability of this compound under various stress conditions is essential to determine its shelf-life and identify potential degradation products.

Experimental Protocols

A comprehensive stability assessment involves subjecting the compound to a variety of conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[7]

Methodology:

-

Solution Preparation: Prepare solutions of the compound in buffers of varying pH (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

-

Incubation: Store the solutions at a constant temperature (e.g., 37°C or 50°C) in the dark.

-

Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours, and then daily or weekly).

-

Analysis: Analyze the samples by a stability-indicating HPLC method to determine the remaining percentage of the parent compound and detect any degradation products.

Methodology:

-

Sample Preparation: Expose solid samples and solutions of the compound to a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-ultraviolet lamps).

-

Control: Protect a parallel set of samples from light to serve as dark controls.

-

Exposure: Expose the samples to a specified light intensity for a defined duration.

-

Analysis: At the end of the exposure period, analyze both the exposed and control samples by HPLC to assess the extent of degradation.

Methodology:

-

Sample Preparation: Store solid samples of the compound in controlled temperature chambers at elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Time Points: Collect samples at various time points over an extended period.

-

Analysis: Analyze the samples using HPLC to quantify the parent compound and any degradants. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can also provide valuable information on the thermal behavior of the solid state.[8][9][10]

Data Presentation: Stability Profile

The results of the stability studies should be tabulated to show the percentage of the compound remaining over time under different conditions.

pH Stability Data:

| pH | Temperature (°C) | Time (hours) | % Remaining |

| 1.2 | 37 | 0 | 100 |

| 2 | Data | ||

| ... | Data | ||

| 7.4 | 37 | 0 | 100 |

| 2 | Data | ||

| ... | Data | ||

| 9.0 | 37 | 0 | 100 |

| 2 | Data | ||

| ... | Data |

Photostability Data:

| Sample Type | Condition | Exposure Duration | % Remaining |

| Solid | Light | ICH Q1B | Data |

| Solid | Dark Control | ICH Q1B | Data |

| Solution | Light | ICH Q1B | Data |

| Solution | Dark Control | ICH Q1B | Data |

Thermal Stability Data (Solid State):

| Temperature (°C) | Time (weeks) | % Remaining |

| 40 | 0 | 100 |

| 2 | Data | |

| 4 | Data | |

| 60 | 0 | 100 |

| 2 | Data | |

| 4 | Data |

Visualization: Stability Testing Workflow

The following diagram outlines the general workflow for conducting stability studies.

Caption: General Workflow for Chemical Stability Testing.

Conclusion